molecular formula C18H14N4Na2O7S2 B12700651 Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate CAS No. 60958-45-4

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12700651
CAS No.: 60958-45-4
M. Wt: 508.4 g/mol
InChI Key: OLHWVFPCEKQFCE-UHFFFAOYSA-L
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Description

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process. The starting materials include naphthalene-1,5-disulphonic acid and 2-(acetylamino)-4-aminophenyl. The key steps in the synthesis are:

    Diazotization: The amino group of 2-(acetylamino)-4-aminophenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to form the azo compound.

    Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of corresponding amines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Corresponding amines such as 2-(acetylamino)-4-aminophenyl and naphthalene-1,5-disulphonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which is responsible for its color properties. The azo bond can interact with various molecular targets, leading to changes in color under different conditions. In biological systems, the compound can bind to specific proteins or cellular components, aiding in visualization and analysis.

Comparison with Similar Compounds

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure and properties. Similar compounds include:

    Disodium 4-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,3-disulphonate: Similar in structure but with different substitution patterns on the aromatic rings.

    Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,5-disulphonate: Another azo dye with a different aromatic backbone.

    Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-2,7-disulphonate: Differing in the position of the sulfonate groups on the naphthalene ring.

These compounds share similar applications but differ in their specific properties and reactivity, making this compound unique in its own right.

Properties

CAS No.

60958-45-4

Molecular Formula

C18H14N4Na2O7S2

Molecular Weight

508.4 g/mol

IUPAC Name

disodium;3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C18H16N4O7S2.2Na/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26;;/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

OLHWVFPCEKQFCE-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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